Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Unfortunately, I couldn’t find a specific description for “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate”. However, it’s worth noting that compounds with similar structures have been used in various fields of study12.
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by aromatization3. However, the specific synthesis process for “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” is not available in the sources I found.
Molecular Structure Analysis
The molecular structure of “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” is not explicitly mentioned in the sources I found. However, similar compounds have been analyzed using techniques such as X-Ray diffraction analysis3.Chemical Reactions Analysis
The specific chemical reactions involving “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not detailed in the sources I found. However, similar compounds have been involved in various chemical reactions45.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not detailed in the sources I found. However, similar compounds have been analyzed for their physical and chemical properties8.Scientific Research Applications
Crystallography
- Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colorless block with dimensions 0.16 × 0.15 × 0.11 mm. The data collection was done using Mo K α radiation (0.71073 Å) on a Bruker APEX-II diffractometer .
- Results or Outcomes : The crystal structure was determined to be monoclinic, with a space group of P 2 1 / c (no. 14). The unit cell dimensions were a = 10.805 (7) Å, b = 20.984 (13) Å, c = 7.034 (4) Å, β = 93.386 (13)°, and the volume was V = 1592.0 (17) ų .
Organic Synthesis
- Methods of Application : This compound has been used in reactions with 2-iodobenzoic acid in the presence of a copper catalyst to produce 3-(4-Fluorophenyl)-1H-isochromen-1-one . It has also been used in palladium-catalyzed Sonogashira reactions with 2,4,6-tribromo-3,5-difluoropyridine to produce 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
- Results or Outcomes : The reactions resulted in the successful synthesis of the target compounds .
Organic Synthesis
- Methods of Application : This compound has been used in reactions with 2-iodobenzoic acid in the presence of a copper catalyst to produce 3-(4-Fluorophenyl)-1H-isochromen-1-one . It has also been used in palladium-catalyzed Sonogashira reactions with 2,4,6-tribromo-3,5-difluoropyridine to produce 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
- Results or Outcomes : The reactions resulted in the successful synthesis of the target compounds .
Safety And Hazards
The safety and hazards associated with “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not explicitly mentioned in the sources I found. However, similar compounds have been analyzed for their safety and hazards291011.
Future Directions
The future directions for the study of “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not explicitly mentioned in the sources I found. However, similar compounds have shown potential for further research and development122.
Please note that the information provided is based on the available sources and there might be more comprehensive and specific information in other sources not included in this analysis. It’s always recommended to consult with a subject matter expert or conduct further research for more detailed information.
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUROLLIWZOVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566687 | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
138907-73-0 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138907-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10566687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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